
7-(3-(Dimethylamino)propoxy)flavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(Dimethylamino)propoxy)flavone is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds widely distributed in plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(Dimethylamino)propoxy)flavone typically involves the following steps:
Starting Material: The synthesis begins with a flavone scaffold, which is a 2-phenylchromen-4-one structure.
Introduction of the Propoxy Group: The 3-(dimethylamino)propoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the flavone with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-(Dimethylamino)propoxy)flavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the flavone scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like potassium carbonate or sodium hydride are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
7-(3-(Dimethylamino)propoxy)flavone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxyflavone: Known for its strong antioxidant properties.
5,7-Dihydroxyflavone: Exhibits significant anticancer activity.
7-Methoxyflavone: Studied for its anti-inflammatory effects.
Uniqueness
7-(3-(Dimethylamino)propoxy)flavone is unique due to the presence of the 3-(dimethylamino)propoxy group, which enhances its ability to interact with biological targets, potentially increasing its efficacy in various applications.
Propriétés
| 611-58-5 | |
Formule moléculaire |
C20H21NO3 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
7-[3-(dimethylamino)propoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C20H21NO3/c1-21(2)11-6-12-23-16-9-10-17-18(22)14-19(24-20(17)13-16)15-7-4-3-5-8-15/h3-5,7-10,13-14H,6,11-12H2,1-2H3 |
Clé InChI |
GTYLAXADLIHMMY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


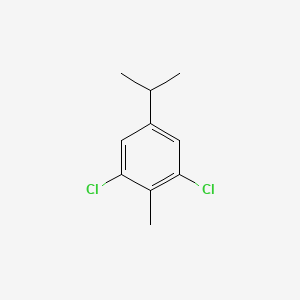
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
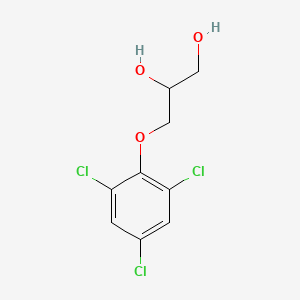
![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/no-structure.png)



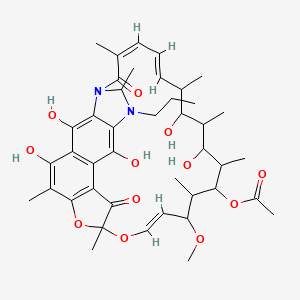
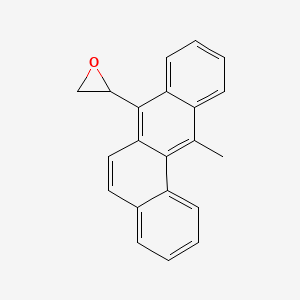
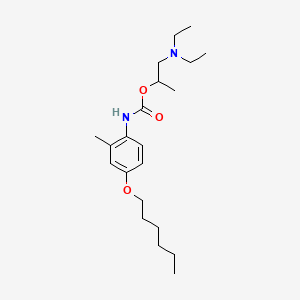

![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)

